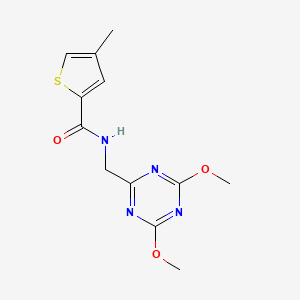
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 and its molar mass is 276.72 g·mol−1 .Chemical Reactions Analysis
DMTMM is used for amide coupling, which is one of the most common reactions in organic chemistry. It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis
DMTMM is a solid at room temperature and is hygroscopic and heat sensitive .科学的研究の応用
Efficient Condensing Agent for Amides and Esters Synthesis
Kunishima et al. (1999) demonstrated the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound closely related to the query compound, showcasing its efficiency as a condensing agent. DMTMM effectively facilitates the condensation of carboxylic acids and amines, producing corresponding amides in good yields. This method offers practical advantages due to its operation under atmospheric conditions without the need for drying solvents, making it a valuable tool in organic synthesis (Kunishima et al., 1999).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized a series of carboxamide derivatives incorporating the 4,6-dimethoxy-1,3,5-triazin-2-yl moiety. These derivatives exhibited significant antitubercular and antibacterial activities, with some compounds showing more potent effects than standard drugs like Pyrazinamide and Streptomycin. This research highlights the compound's potential in developing new therapeutic agents (Bodige et al., 2020).
Synthesis of 2-Oxazolines
Bandgar and Pandit (2003) reported the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a related compound, for synthesizing 2-oxazolines from carboxylic acids under mild conditions. This method offers an efficient route to 2-oxazolines, demonstrating the versatility of the triazine moiety in facilitating novel synthetic pathways (Bandgar & Pandit, 2003).
Aromatic Polyamides with s-Triazine Ring
Pal et al. (2005) synthesized aromatic polyamides containing an s-triazine ring linked with thiophenoxy units. These polymers were characterized for their solubility, thermal stability, and other properties, illustrating the utility of the s-triazine moiety in the design of high-performance materials (Pal et al., 2005).
作用機序
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
将来の方向性
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJKILPTHZWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)
![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)

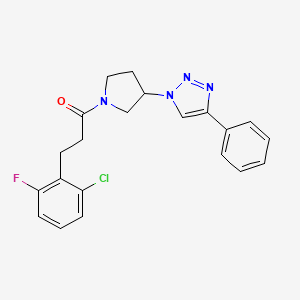
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
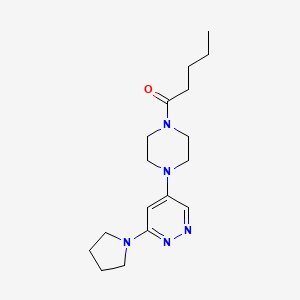
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)
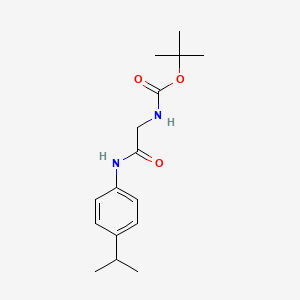
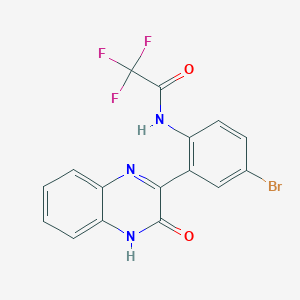
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)
